molecular formula C15H21N3O2 B2443095 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile CAS No. 1808458-86-7

3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile

Cat. No. B2443095
CAS RN: 1808458-86-7
M. Wt: 275.352
InChI Key: BMONUNDFAQBOFU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play an important role in regulating various physiological processes. DPCPX is a potent and highly selective antagonist of the A1 receptor, which makes it a valuable tool for studying the role of adenosine in various biological processes.

Mechanism Of Action

3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile acts as a competitive antagonist of the adenosine A1 receptor, which means that it binds to the receptor and prevents adenosine from binding. The A1 receptor is coupled to G proteins, which are involved in intracellular signaling pathways. By blocking the A1 receptor, 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile prevents the activation of these signaling pathways, which leads to a decrease in the physiological effects of adenosine.
Biochemical and Physiological Effects:
Adenosine is known to play a role in regulating various physiological processes, including cardiovascular function, neurotransmitter release, and inflammation. By selectively blocking the A1 receptor, 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile can be used to study the specific role of adenosine in these processes. For example, 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile has been used to study the role of adenosine in regulating blood flow in the heart and brain, as well as the role of adenosine in regulating the release of neurotransmitters such as dopamine and glutamate.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile in lab experiments is its high selectivity for the A1 receptor. This allows researchers to selectively block the A1 receptor without affecting other adenosine receptors, which can be useful for studying the specific role of adenosine in various processes. However, one limitation of using 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile is that it is a relatively large and complex molecule, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research involving 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile. One area of interest is the role of adenosine in regulating inflammation and immune function. Adenosine has been shown to play a role in regulating the activity of immune cells, and 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile could be used to study the specific role of the A1 receptor in this process. Another potential area of research is the role of adenosine in regulating pain perception. Adenosine has been shown to play a role in modulating pain perception, and 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile could be used to study the specific role of the A1 receptor in this process. Overall, 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile is a valuable tool for studying the role of adenosine in various biological processes, and there are many potential future directions for research involving this compound.
Conclusion:
In conclusion, 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile is a selective antagonist of the adenosine A1 receptor that has been extensively used in scientific research to study the role of adenosine in various biological processes. 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile acts by competitively blocking the A1 receptor, which leads to a decrease in the physiological effects of adenosine. 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile has many advantages for lab experiments, including its high selectivity for the A1 receptor, but also has limitations due to its large and complex structure. There are many potential future directions for research involving 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile, including the role of adenosine in regulating inflammation, immune function, and pain perception.

Synthesis Methods

3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,6-dimethyl-3,5-dinitropyridine with 2,6-dimethyl-3,5-dinitrobenzonitrile in the presence of sodium methoxide. The resulting compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile.

Scientific Research Applications

3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile has been extensively used in scientific research to study the role of adenosine in various biological processes. Adenosine is known to play a role in regulating cardiovascular function, neurotransmitter release, and inflammation, among other processes. By selectively blocking the A1 receptor, 3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile can be used to study the specific role of adenosine in these processes.

properties

IUPAC Name

3,3-dimethyl-1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10(2)11-8-12(20-17-11)14(19)18-7-5-6-15(3,4)13(18)9-16/h8,10,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONUNDFAQBOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCCC(C2C#N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile

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